9-Chloro-2-(thiophen-2-yl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
3-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound that features a unique structure combining a chlorinated pyrazolo[1,5-c][1,3]benzoxazine core with a thiophene ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure. This is followed by the introduction of the thiophene ring and the chlorination process. The final step involves the attachment of the dimethoxyphenyl group through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and benzoxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YLMETHANONE
- 9-CHLORO-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YLMETHANONE
- 9-BROMO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YLMETHANONE
Uniqueness
The uniqueness of 3-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21ClN2O4S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
9-chloro-2-thiophen-2-yl-5-(2,3,4-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H21ClN2O4S/c1-27-19-9-7-14(21(28-2)22(19)29-3)23-26-17(12-16(25-26)20-5-4-10-31-20)15-11-13(24)6-8-18(15)30-23/h4-11,17,23H,12H2,1-3H3 |
InChI Key |
OIOJIFFFYFYUJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl)OC)OC |
Origin of Product |
United States |
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